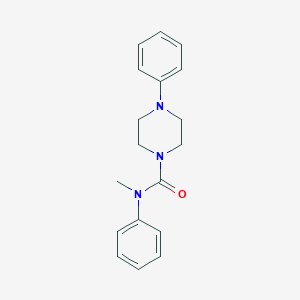

N-methyl-N,4-diphenylpiperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-methyl-N,4-diphenylpiperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O/c1-19(16-8-4-2-5-9-16)18(22)21-14-12-20(13-15-21)17-10-6-3-7-11-17/h2-11H,12-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFKQNFHVTRDOQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Characterization of Diphenylpiperazine Derivatives: A Technical Guide

Executive Summary

Diphenylpiperazine derivatives represent a privileged scaffold in medicinal chemistry, forming the core of essential therapeutics including antihistamines (cyclizine), calcium channel blockers (cinnarizine), and antipsychotics. Their pharmacological versatility stems from the piperazine ring’s ability to orient aromatic pharmacophores in specific spatial vectors.

However, this structural flexibility presents unique analytical challenges. The piperazine ring undergoes rapid chair-chair interconversion and nitrogen inversion at room temperature, often resulting in averaged NMR signals that mask stereochemical detail. Furthermore, the electron-rich nitrogen atoms dictate specific fragmentation pathways in Mass Spectrometry (MS) and stereoelectronic effects in Infrared (IR) spectroscopy.

This guide provides a rigorous, self-validating framework for the structural elucidation of these derivatives, moving beyond basic assignment to dynamic conformational analysis.

NMR Spectroscopy: Conformational Dynamics

The primary challenge in analyzing diphenylpiperazines is distinguishing between the static chemical structure and its dynamic solution behavior.

The Dynamic Equilibrium

At room temperature (

Critical Protocol: To resolve the rigid chair conformation, Variable Temperature (VT) NMR is required. Cooling the sample to

Chemical Shift Analysis

The chemical environment of the piperazine protons is heavily influenced by the N-substituents (electronic anisotropy and induction).

Table 1: Diagnostic NMR Signals for 1,4-Diphenylpiperazine Derivatives

| Nucleus | Moiety | Chemical Shift ( | Multiplicity (RT) | Multiplicity (Low Temp) | Mechanistic Insight |

| Piperazine | Broad singlet/triplet | Two sets of multiplets | Protons | ||

| Aromatic (Ortho) | Doublet | Doublet | Upfield shift relative to benzene due to resonance donation from Piperazine N. | ||

| Benzhydryl | Singlet | Singlet | Characteristic of Cinnarizine-type derivatives. | ||

| Piperazine | - | - | Carbon shifts are less sensitive to dynamic averaging but broaden near coalescence. | ||

| Piperazine N | - | - | Highly sensitive to protonation state (salt vs. free base). |

Stereochemical Validation (NOESY)

To confirm the spatial arrangement of substituents (e.g., cis vs. trans in 2,5-dimethylpiperazine derivatives), NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard.

-

Key Interaction: A strong NOE correlation between 1,3-diaxial protons confirms a specific chair conformation.

-

Artifact Warning: In exchanging systems (RT), "Exchange peaks" (EXSY) can be confused with NOE peaks. Always run NOESY at low temperature or use ROESY to distinguish exchange (same phase as diagonal) from NOE (opposite phase).

NMR Workflow Visualization

The following diagram outlines the logical flow for complete structural assignment.

Figure 1: Decision tree for NMR structural elucidation, prioritizing dynamic analysis for broad signals.

Mass Spectrometry: Fragmentation Logic

Mass spectrometry provides critical evidence for the piperazine core through characteristic ring cleavage patterns.[1][2]

Ionization Techniques[2][3]

-

ESI (Electrospray Ionization): Preferred for polar derivatives and salts. Produces

with minimal fragmentation. -

EI (Electron Impact): Essential for structural fingerprinting. The high energy (

) induces diagnostic ring opening.

Diagnostic Fragmentation Pathways

The piperazine ring fragmentation is driven by

-

Piperazine Ring Cleavage: The ring typically cleaves at the C-C bond adjacent to the nitrogen, followed by C-N bond scission.[3]

-

Marker:

(aziridinium ion derivative) or

-

-

Benzylic Cleavage: For benzhydryl or benzyl derivatives (e.g., Cinnarizine), the bond between the substituent and the nitrogen is weak.

-

Marker:

(Tropylium ion) for benzyl;

-

-

McLafferty-type Rearrangement: Occurs if alkyl chains are present on the nitrogen, transferring a

-hydrogen.

Table 2: Key MS Fragments for Diphenylpiperazines

| Fragment ( | Proposed Structure | Origin |

| 56 | Internal ring fragmentation (Retro-Diels-Alder like) | |

| 70 | Loss of substituent with retention of piperazine ring fragment | |

| 91 | Tropylium ion (Benzyl group cleavage) | |

| 119 | Phenyl-NCH fragment (N-phenyl derivatives) | |

| 167 | Benzhydryl cation (Diphenylmethyl group) |

Fragmentation Pathway Diagram

Figure 2: Primary fragmentation pathways under Electron Impact (EI) ionization.

Infrared Spectroscopy: Stereoelectronic Markers

While often secondary to NMR/MS, IR offers a unique probe for the stereochemistry of the nitrogen lone pair via Bohlmann Bands .

Bohlmann Bands (2700–2800 cm⁻¹)

These bands arise from the overlap of the nitrogen lone pair (

-

Presence: Indicates a trans-diaxial relationship between the lone pair and

-protons. This suggests the piperazine ring is in a defined chair conformation with the N-substituent equatorial (allowing the lone pair to be axial). -

Absence: Suggests N-inversion is rapid, the substituent is axial, or the lone pair is delocalized into an aromatic system (e.g., N-phenyl), which flattens the nitrogen pyramid and disrupts the

interaction.

Functional Group Validation

-

C-N Stretch:

(Strong).[4] -

Aromatic Overtones:

(Pattern indicates substitution: mono, ortho, meta, para).

Integrated Experimental Protocol

This protocol is designed to be self-validating. If the MS mass does not match the NMR integration, the sample purity or salt formation must be re-evaluated.

Step 1: Sample Preparation[1]

-

Free Base Extraction: If the derivative is a salt (HCl, fumarate), neutralize with

and extract into -

Solvent Selection: Use

(filtered through basic alumina to remove acidity) for standard analysis. Use DMSO-

Step 2: Data Acquisition[1]

-

MS (Screening): Run ESI-MS in positive mode. Confirm

. -

NMR (1D): Acquire

NMR with a long relaxation delay ( -

Validation Check: Calculate the ratio of Aromatic Protons (

) to Piperazine Protons (

Step 3: Advanced Characterization (If Signals are Broad)

-

Temperature Drop: Lower probe temperature to

( -

Re-acquire

: If the broad singlet at -

COSY: Assign the spin systems of the now-resolved axial and equatorial protons.

References

-

Wodtke, R., et al. (2018).[5] NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. Available at: [Link]

-

Zhu, N., et al. (2021).[2] Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Available at: [Link]

-

Abreu, A., et al. (2006).[6] 13C NMR spectral assignment of 1,4-diarylpiperazinones. Magnetic Resonance in Chemistry. Available at: [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for Bohlmann band theory).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. (13)C NMR spectral assignment of 1,4-diarylpiperazinones - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: In Vitro Cytotoxicity Profiling of Novel Piperazine-Quinoline Hybrids

Executive Summary: The Piperazine Advantage

The piperazine scaffold remains a "privileged structure" in medicinal chemistry, distinguished by its ability to modulate physicochemical properties (solubility, lipophilicity) while serving as a rigid linker that orients pharmacophores into precise 3D biological space.[1]

This guide focuses on a specific, high-potential subclass: Piperazine-Quinoline Hybrids . Recent data (2024-2025) suggests these hybrids transcend simple cytotoxicity, acting as dual-mechanism agents that simultaneously disrupt the PI3K/Akt/mTOR signaling axis and induce mitochondrial-mediated apoptosis .

This document outlines a self-validating workflow for evaluating these compounds, moving beyond basic IC50 generation to mechanistic deconvolution.

Chemical Rationale & SAR Logic

Why Piperazine?

The piperazine ring acts as more than a passive linker.[2] Its chair conformation dictates the spatial arrangement of the quinoline (intercalator/kinase inhibitor) and the tail group (solubility/specificity).

-

N1 Position: typically substituted with the quinoline core.[3] The nitrogen lone pair often participates in hydrogen bonding with residues like Asp or Glu in the ATP-binding pocket of kinases.

-

N4 Position: The "diversity vector." Substitution here with bulky aryl or alkyl groups modulates lipophilicity (LogP) and cell permeability.

-

Causality: The protonation of the piperazine nitrogens at physiological pH (pKa ~9.8) enhances lysosomal trapping and accumulation in the acidic microenvironment of tumors, a key driver of selectivity.

Experimental Workflow

The following diagram illustrates the logical progression from compound synthesis to mechanistic validation.

Figure 1: Integrated workflow for evaluating novel piperazine derivatives. The process enforces a QC gate before biological testing to prevent false positives due to impurities.

Protocol 1: High-Fidelity Cytotoxicity Screening (MTT Assay)

Standard MTT protocols often suffer from "edge effects" and metabolic interference. This optimized protocol mitigates those errors.

Objective

Determine the IC50 (Half-maximal inhibitory concentration) of Novel Piperazine Compounds (NPCs) in A549 (Lung) and MCF-7 (Breast) cancer lines.

Materials

-

Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), 5 mg/mL in PBS.[4] Filter sterilized.

-

Solvent: DMSO (Spectrophotometric grade).

-

Controls: Doxorubicin (Positive), 0.1% DMSO (Vehicle).

Step-by-Step Methodology

-

Seeding (Day 0):

-

Harvest cells in the exponential growth phase.

-

Critical Step: Seed 5,000–8,000 cells/well in 100 µL media.

-

Expert Insight: Do not use the outer perimeter wells (A1-A12, H1-H12, etc.). Fill them with sterile PBS to create a humidity barrier. This prevents evaporation-driven "edge effects" that skew data.

-

-

Compound Treatment (Day 1):

-

Perform serial dilutions (100 µM to 0.1 µM) in a separate "master plate" to ensure mixing homogeneity.

-

Transfer 100 µL of 2X concentrated compound to the assay plate (Final Volume: 200 µL).

-

Incubate for 48 or 72 hours at 37°C, 5% CO₂.

-

-

MTT Addition (Day 3/4):

-

Add 20 µL of MTT stock (5 mg/mL) directly to each well.

-

Incubate for 3–4 hours .

-

Checkpoint: Check for purple formazan crystals under a microscope.[5] If crystals are sparse in control wells, extend incubation.

-

-

Solubilization:

-

Readout:

-

Measure Absorbance (OD) at 570 nm (signal) and 630 nm (background reference).

-

Calculate:

.

-

Data Analysis & Interpretation

Quantitative data from recent piperazine-quinoline studies [1, 2] typically yield the following profile:

| Cell Line | Tissue Origin | Compound Class | Typical IC50 (µM) | Interpretation |

| A549 | Lung | Piperazine-Quinoline | 1.8 – 5.5 | High Potency (Comparable to Cisplatin) |

| MCF-7 | Breast | Piperazine-Quinoline | 2.3 – 9.1 | Moderate Potency |

| HEK293 | Kidney (Normal) | Piperazine-Quinoline | > 50.0 | High Selectivity Index (SI > 10) |

Note: A Selectivity Index (SI) > 10 indicates the compound is selectively toxic to cancer cells, a crucial "Go/No-Go" criterion.

Protocol 2: Mechanistic Deconvolution (Apoptosis vs. Necrosis)

Cytotoxicity alone is insufficient. We must prove the compound induces programmed cell death (apoptosis) rather than uncontrolled lysis (necrosis), which causes inflammation.

Method: Annexin V-FITC / Propidium Iodide (PI) Flow Cytometry[3][6][7][8]

Rationale:

-

Annexin V: Binds Phosphatidylserine (PS) which flips to the outer membrane leaflet during early apoptosis.[3][6]

-

PI: Intercalates DNA only when the cell membrane is compromised (late apoptosis/necrosis).

Protocol:

-

Treatment: Treat 1x10⁶ cells with the IC50 concentration of the piperazine compound for 24 hours.

-

Harvesting: Collect media (floating cells) AND trypsinize adherent cells.[6] Crucial: Floating cells are often the apoptotic ones; discarding them leads to false negatives.

-

Staining:

-

Wash 2x with cold PBS.

-

Resuspend in 1X Binding Buffer.[7]

-

Add 5 µL Annexin V-FITC and 5 µL PI.

-

Incubate 15 min in the dark at RT.

-

-

Analysis: Analyze immediately on a flow cytometer (e.g., BD FACSCanto).

Expected Results:

-

Q3 (Annexin-/PI-): Live cells.

-

Q4 (Annexin+/PI-): Early Apoptosis (Primary mechanism for piperazines).

-

Q2 (Annexin+/PI+): Late Apoptosis.

Mechanistic Pathway Visualization

Novel piperazine-quinoline hybrids often act as dual inhibitors. They inhibit the PI3K/Akt survival pathway while simultaneously triggering Mitochondrial (Intrinsic) Apoptosis .

Figure 2: Dual mechanism of action. The compound inhibits the PI3K/Akt survival axis while shifting the Bax/Bcl-2 ratio to trigger mitochondrial outer membrane permeabilization (MOMP).

References

-

Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity. MDPI. (2025). [Link]

-

Fused and Substituted Piperazines as Anticancer Agents: A Review. PubMed. (2025).[2] [Link]

-

Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity. PMC. (2024). [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability. CLYTE Technologies. (2025). [Link]

-

Novel Carbazole-Piperazine Hybrid Small Molecule Induces Apoptosis by Targeting BCL-2. MDPI. (2019). [Link]

Sources

- 1. Novel Piperazine Derivatives of Vindoline as Anticancer Agents | MDPI [mdpi.com]

- 2. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. clyte.tech [clyte.tech]

- 5. researchhub.com [researchhub.com]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

Investigating the Anti-inflammatory Properties of Piperazine Carboxamides: From Mechanistic Insights to Preclinical Validation

An In-Depth Technical Guide

Introduction: The Therapeutic Rationale for Targeting Inflammation with Piperazine Carboxamides

Inflammation is a fundamental biological response essential for tissue repair and defense against pathogens.[1] However, its dysregulation is a cornerstone of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1] While corticosteroids and non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments, their long-term use is associated with significant side effects, creating a persistent demand for safer and more effective therapeutic agents.[1]

The piperazine ring is a recognized "privileged scaffold" in medicinal chemistry.[2][3] Its unique structural and physicochemical properties—conformational flexibility, two protonatable nitrogen atoms, and amenability to diverse substitutions—make it an ideal core for interacting with a wide range of biological targets.[4] When incorporated into a carboxamide structure, the resulting piperazine carboxamides have shown potential across various therapeutic areas. This guide provides a comprehensive technical framework for researchers and drug development professionals to systematically investigate the anti-inflammatory properties of this promising class of compounds, from initial synthesis and screening to preclinical validation.

Part 1: The Chemical Foundation - Synthesis of Piperazine Carboxamide Libraries

The exploration of any chemical class begins with its synthesis. The goal is to create a diverse library of compounds to enable robust structure-activity relationship (SAR) studies.[5][6] The N,N'-disubstituted piperazine core allows for systematic modification at two distinct points, enabling fine-tuning of properties like potency, selectivity, and pharmacokinetics.[4]

A common and effective method for synthesizing piperazine carboxamides involves the nucleophilic substitution reaction of a piperazine intermediate with various acid chlorides or the amide coupling with carboxylic acids.[7][8]

Experimental Protocol: General Synthesis of N-Aryl/Alkyl-N'-Aroyl Piperazine Carboxamides

This protocol outlines a standard procedure for the synthesis of a target piperazine carboxamide derivative.

Rationale: This two-step approach allows for the controlled and separate introduction of diverse substituents on both nitrogen atoms of the piperazine ring, which is crucial for building a chemical library for SAR studies. Using a base like triethylamine is essential to neutralize the HCl byproduct of the reaction.[7]

Step-by-Step Methodology:

-

N-Monosubstitution:

-

To a solution of piperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add triethylamine (1.1 eq).

-

Cool the mixture to 0-5°C in an ice bath.

-

Slowly add the desired sulfonyl chloride or alkyl/aryl halide (1.0 eq) dropwise while stirring.

-

Allow the reaction to warm to room temperature and stir for 6-12 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the monosubstituted piperazine intermediate.

-

-

N'-Acylation (Carboxamide Formation):

-

Dissolve the monosubstituted piperazine intermediate (1.0 eq) in dry DCM and cool to 0-5°C.

-

Add triethylamine (3.0 eq) and stir for 10 minutes.

-

Add the desired acid chloride (1.0 eq) to the mixture.[7]

-

Alternatively, for amide coupling with a carboxylic acid, use a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[8]

-

Allow the reaction to stir at room temperature for 5-6 hours, monitoring by TLC.[7]

-

Once complete, remove the solvent under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to obtain the final piperazine carboxamide derivative.

-

-

Characterization: Confirm the structure of the synthesized compounds using analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).[8][9]

Part 2: In Vitro Screening - Identifying and Characterizing Bioactivity

In vitro assays are the cornerstone of initial screening, offering a cost-effective and high-throughput means to identify promising candidates and elucidate their mechanism of action before proceeding to more complex models.[1] A tiered screening approach is most effective.

Workflow for In Vitro Anti-Inflammatory Screening

Caption: High-level workflow for in vitro screening of piperazine carboxamides.

Primary Screening: Cytotoxicity and Nitric Oxide Inhibition

Causality: Before assessing anti-inflammatory activity, it's critical to determine the cytotoxicity of the compounds. A compound that kills the cells will falsely appear to reduce inflammatory markers. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability. Once non-toxic concentrations are established, the Griess assay for nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (like RAW 264.7 cells) serves as an excellent primary screen.[10] LPS mimics bacterial infection, inducing a strong inflammatory response, and NO is a key inflammatory mediator.

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various non-toxic concentrations of the piperazine carboxamide compounds for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., L-NAME).

-

Inflammatory Stimulus: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control group.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Griess Reaction:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

-

Quantification: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve. Calculate the percentage inhibition of NO production relative to the LPS-stimulated vehicle control.

Secondary Screening: Elucidating the Mechanism of Action

Compounds that show significant NO inhibition are advanced to secondary screening to understand their mechanism.

Key Mechanistic Questions:

-

Do the compounds inhibit pro-inflammatory cytokines?

-

Do they act on the cyclooxygenase (COX) pathway, similar to NSAIDs?

-

Do they target upstream signaling pathways like Nuclear Factor-kappa B (NF-κB)?[5]

Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines.[10][11] Their levels can be quantified from the supernatant of LPS-stimulated macrophages using Enzyme-Linked Immunosorbent Assay (ELISA) kits, providing specific data on the compound's ability to modulate these key mediators.

Many NSAIDs function by inhibiting COX-1 and COX-2 enzymes.[12] Commercially available COX-1/COX-2 inhibition assay kits can determine if the piperazine carboxamides share this mechanism. Identifying COX-2 selective inhibitors is often a key goal, as this can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[1]

Potential Inflammatory Signaling Pathway Targeted by Piperazine Carboxamides

Caption: Potential inhibition of the NF-κB signaling pathway by piperazine carboxamides.

Part 3: In Vivo Validation - Assessing Efficacy in a Living System

In vivo models are indispensable for evaluating a compound's therapeutic efficacy, pharmacokinetics, and safety profile in a complex biological system.[13] The choice of model is critical and should align with the intended therapeutic application.[13][14] For acute inflammation, the carrageenan-induced paw edema model is a widely used and well-validated standard.[11][15]

Rationale for Model Selection

The carrageenan-induced paw edema model is an acute, non-immune, and reproducible inflammatory model.[15] The inflammatory response is biphasic: the early phase (first 1-2 hours) is mediated by histamine and serotonin, while the late phase (3-5 hours) is primarily driven by prostaglandins, which are synthesized by COX enzymes.[12] This allows for an initial assessment of whether a compound's mechanism is related to prostaglandin synthesis.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Acclimatization: Acclimate male Wistar rats (180-220g) for at least one week under standard laboratory conditions (12h light/dark cycle, 22±2°C, food and water ad libitum).

-

Grouping and Dosing:

-

Divide animals into groups (n=6-8 per group):

-

Group 1: Vehicle Control (e.g., 0.5% CMC in saline, p.o.)

-

Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

-

Group 3-5: Test Compound (e.g., Piperazine Carboxamide at 10, 30, 100 mg/kg, p.o.)

-

-

Administer the respective treatments orally (p.o.) one hour before inducing inflammation.

-

-

Baseline Measurement: Before carrageenan injection, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.

-

Induction of Inflammation: Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

-

Data Analysis:

-

Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-injection volume.

-

Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula:

-

% Inhibition = [(V_c - V_t) / V_c] * 100

-

Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.

-

-

Analyze data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

-

Data Presentation: Summarizing In Vivo Efficacy

Quantitative data from the paw edema model should be summarized in a clear, tabular format.

Table 1: Effect of Piperazine Carboxamide (PC-XYZ) on Carrageenan-Induced Paw Edema in Rats

| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema at 3h |

| Vehicle Control | - | 0.85 ± 0.06 | - |

| Indomethacin | 10 | 0.32 ± 0.04 | 62.4% |

| PC-XYZ | 10 | 0.71 ± 0.05 | 16.5% |

| PC-XYZ | 30 | 0.54 ± 0.03 | 36.5% |

| PC-XYZ | 100 | 0.39 ± 0.04* | 54.1% |

| Statistically significant difference (p < 0.05) compared to the Vehicle Control group. |

Conclusion and Future Directions

This guide provides a structured, technically grounded framework for the systematic investigation of piperazine carboxamides as potential anti-inflammatory agents. By progressing from rational synthesis and high-throughput in vitro screening to mechanistic elucidation and validation in established in vivo models, researchers can efficiently identify and characterize promising lead candidates. The versatility of the piperazine scaffold suggests that further optimization through SAR studies could yield novel therapeutics with improved efficacy and safety profiles.[4][16] Future work should focus on exploring their effects in chronic inflammation models (e.g., adjuvant-induced arthritis) and conducting detailed pharmacokinetic and toxicological studies to pave the way for clinical development.[17]

References

- Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. 5z.com.

- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences.

- Advanced in vivo inflammation & immunology models | Preclinical CRO Services. Nuvisan.

- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit

- Inflammation & Autoimmune Disease Models | IBD, RA, EAE. WuXi Biology.

- Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. PubMed.

- In vitro pharmacological screening methods for anti-inflammatory agents.

- In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated

- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC.

- Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. PMC.

- Inflammation and Immunology Models.

- Anti-Inflamm

- Synthesis of piperazine-hydrazinocarboxamide derivatives. Reagents and...

- Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Anti-Cancer Agents in Medicinal Chemistry.

- Full article: Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide deriv

- Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.

- Piperazine-based CCR5 antagonists as HIV-1 inhibitors. III: synthesis, antiviral and pharmacokinetic profiles of symmetrical heteroaryl carboxamides. PubMed.

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (Publisher not specified).

- Identification of anti-inflammatory and other biological activities of 3-carboxamide, 3-carbohydrazide and ester derivatives of g

- Piperazine: A Promising Scaffold with Analgesic and Anti-inflamm

- What is the mechanism of Piperazine?

- Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Deriv

- Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. PubMed.

- Piperazine | Johns Hopkins ABX Guide. Johns Hopkins ABX Guide.

- (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- SAR for anti‐inflammatory and antioxidant agents.

- Synthesis and in vivo Anti-inflammatory Evaluation of Piperazine Derivatives Containing 1,4-Benzodioxan Moiety.

- Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Rel

- Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities. MDPI.

- Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization | Request PDF.

- Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Bentham Science Publishers.

Sources

- 1. journalajrb.com [journalajrb.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benthamdirect.com [benthamdirect.com]

- 7. tandfonline.com [tandfonline.com]

- 8. acgpubs.org [acgpubs.org]

- 9. Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - Rasheed - Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]

- 11. Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]

- 15. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. nuvisan.com [nuvisan.com]

Stability and degradation profile of N-methyl-N,4-diphenylpiperazine-1-carboxamide

An In-Depth Technical Guide to the Stability and Degradation Profile of N-methyl-N,4-diphenylpiperazine-1-carboxamide

Introduction: Unveiling the Chemical Resilience of a Novel Piperazine Carboxamide

N-methyl-N,4-diphenylpiperazine-1-carboxamide is a molecule of significant interest within contemporary pharmacological research, belonging to a class of compounds known for their diverse biological activities. Its structure, which combines a piperazine core, a diphenylamine moiety, and a tertiary carboxamide, presents a unique profile for potential therapeutic applications. However, the journey from a promising lead compound to a viable drug candidate is contingent upon a thorough understanding of its chemical stability. The stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly impacting its safety, efficacy, and shelf-life.[1]

This technical guide provides a comprehensive framework for elucidating the stability and degradation profile of N-methyl-N,4-diphenylpiperazine-1-carboxamide. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind its potential degradation pathways, outline a robust strategy for conducting forced degradation studies, and detail the development of a stability-indicating analytical method. This document is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and the practical methodologies required to rigorously assess the chemical integrity of this compound. The principles and workflows described herein are grounded in established scientific literature and adhere to the guiding principles of the International Council for Harmonisation (ICH), particularly guidelines Q1A(R2) and Q1B, which govern stability and photostability testing.[2]

Section 1: Predicted Degradation Pathways Based on Molecular Architecture

The chemical architecture of N-methyl-N,4-diphenylpiperazine-1-carboxamide features several functional groups known to be susceptible to degradation under various environmental conditions. A proactive analysis of these structural liabilities allows us to predict the most probable degradation pathways, which is the first step in designing a comprehensive stability study.

Hydrolytic Degradation: The Vulnerable Amide Bond

The tertiary carboxamide linkage is the most probable site for hydrolysis. This reaction involves the cleavage of the C-N bond and can be catalyzed by both acidic and basic conditions.[3][4]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. This facilitates a nucleophilic attack by a water molecule, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield 4-phenylpiperazine-1-carboxylic acid and N-methylaniline.

-

Base-Catalyzed Hydrolysis: In a basic medium, a hydroxide ion directly attacks the carbonyl carbon. This reaction is generally slower for amides compared to esters but can be significant, especially at elevated temperatures.[3][5][6] The products of this pathway would be the same as in the acid-catalyzed route.

Oxidative Degradation: Targeting the Nitrogen Centers

The molecule possesses multiple nitrogen atoms that can serve as centers for oxidation.

-

Piperazine and Diphenylamine Nitrogens: The tertiary amine within the piperazine ring and the diphenylamine nitrogen are susceptible to oxidation, which can lead to the formation of N-oxides. The diphenylamine moiety, in particular, is known to be an effective antioxidant, which implies it can be readily oxidized.[7] This oxidation can sometimes result in the formation of colored degradation products.[8]

-

Radical-Mediated Oxidation: The reaction with hydroxyl radicals or other reactive oxygen species can initiate degradation.[9] This can involve hydrogen abstraction from positions alpha to the nitrogen atoms or from the aromatic rings, leading to a cascade of further reactions and potentially complex degradation product profiles.[10][11][12][13]

Photolytic Degradation: The Influence of Aromatic Systems

The presence of two phenyl rings suggests that the molecule will absorb UV radiation, making it potentially susceptible to photodegradation. Absorbed energy can promote the molecule to an excited state, from which it can undergo various reactions, including bond cleavage, rearrangement, or reaction with atmospheric oxygen to form photo-oxidation products.[14]

Thermal Degradation: High-Energy Pathways

At elevated temperatures, molecules can gain sufficient energy to undergo bond scission. For piperazine derivatives, thermal degradation can be complex, potentially involving ring-opening reactions initiated by the nucleophilic attack of one piperazine molecule on another.[15][16][17][18][19] While this is more relevant at very high temperatures, it is a critical parameter to assess for determining safe manufacturing and storage conditions.

Section 2: A Practical Guide to Forced Degradation Studies

Forced degradation, or stress testing, is the cornerstone of developing a stability-indicating method.[20] The objective is to intentionally degrade the API under conditions more severe than accelerated stability testing to generate the likely degradation products.[2][21] This process is essential for demonstrating the specificity of the analytical method and for understanding the molecule's intrinsic stability.[20] A target degradation of 5-20% is generally considered optimal to ensure that primary degradants are formed without overly complex secondary degradation.[2]

Recommended Stress Conditions

The following table summarizes the recommended starting conditions for the forced degradation study of N-methyl-N,4-diphenylpiperazine-1-carboxamide. These conditions should be adjusted based on the observed stability of the molecule.

| Stress Condition | Reagent/Condition | Temperature | Duration | Rationale |

| Acid Hydrolysis | 0.1 M Hydrochloric Acid (HCl) | 60 °C | 24-72 hours | To challenge the stability of the carboxamide bond in an acidic environment. |

| Base Hydrolysis | 0.1 M Sodium Hydroxide (NaOH) | 60 °C | 24-72 hours | To assess the lability of the carboxamide bond under basic conditions. |

| Oxidation | 3% Hydrogen Peroxide (H₂O₂) | Room Temp. | 24 hours | To induce the formation of N-oxides and other oxidative degradants. |

| Thermal Stress | Solid Drug Substance | 80 °C | 7 days | To evaluate the intrinsic thermal stability of the molecule in the solid state. |

| Photostability | Solid & Solution (in Quartz) | ICH Q1B conditions | Per ICH Q1B | To assess degradation upon exposure to light, as mandated by regulatory guidelines. |

Experimental Protocol: Forced Degradation Workflow

This protocol outlines a systematic approach to executing the forced degradation study.

Materials:

-

N-methyl-N,4-diphenylpiperazine-1-carboxamide

-

HPLC-grade water, acetonitrile, and methanol

-

0.1 M HCl, 0.1 M NaOH, 30% H₂O₂

-

Calibrated oven and photostability chamber

-

Volumetric flasks, pipettes, and vials

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the API in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

-

Stress Sample Preparation:

-

Acid/Base Hydrolysis: To separate vials, add an aliquot of the stock solution and an equal volume of 0.2 M HCl or 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M. Place the vials in an oven at 60°C.

-

Oxidation: To a vial, add an aliquot of the stock solution and an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3%. Keep at room temperature, protected from light.

-

Thermal: Weigh a small amount of the solid API into a vial and place it in an oven at 80°C.

-

Photostability: Expose both solid API and a solution of the API to light conditions as specified in ICH Q1B guidelines.

-

-

Time Point Sampling: Withdraw samples at appropriate time intervals (e.g., 2, 8, 24, 48, 72 hours for hydrolysis). For thermal and photostability, test at the end of the exposure period.

-

Neutralization and Dilution:

-

For acid-stressed samples, neutralize with an equivalent amount of NaOH before dilution.

-

For base-stressed samples, neutralize with an equivalent amount of HCl before dilution.

-

Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).

-

-

Control Samples: Prepare an unstressed control sample by diluting the stock solution to the final concentration. Prepare a blank solution containing only the stressor and solvent.

-

Analysis: Analyze all samples using the developed stability-indicating HPLC method.

Section 3: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure capable of accurately quantifying the API in the presence of its degradation products, impurities, and excipients.[22][23][24] Reversed-phase HPLC with UV detection is the most common and effective technique for this purpose.[25]

Causality in Method Development Choices

-

Column Chemistry: A C18 column is the standard starting point due to its versatility. However, given the aromatic nature of the diphenylamine moiety, a Phenyl-Hexyl column could offer alternative selectivity through pi-pi interactions, potentially improving the resolution between the parent compound and aromatic degradants.

-

Mobile Phase pH: The piperazine moiety is basic. Operating the mobile phase at a low pH (e.g., pH 2.5-3.5 using a phosphate or formate buffer) will ensure that the piperazine nitrogen is protonated. This typically results in better peak shape and consistent retention for basic analytes.

-

Detector Selection: A Photodiode Array (PDA) detector is highly recommended over a simple UV detector. A PDA detector allows for the assessment of peak purity across the entire UV spectrum of a peak, providing strong evidence that a peak is not co-eluting with a hidden impurity or degradant. The wavelength for quantification should be selected at the absorbance maximum of the parent compound to ensure high sensitivity.

Protocol: HPLC Method Development

Objective: To develop a gradient reversed-phase HPLC method that separates N-methyl-N,4-diphenylpiperazine-1-carboxamide from all process impurities and degradation products.

Initial Conditions:

-

Column: C18, 150 mm x 4.6 mm, 3.5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: PDA, 254 nm (or absorbance maximum)

-

Injection Volume: 10 µL

Development Steps:

-

Scouting Gradient: Perform a fast gradient run (e.g., 5% to 95% B in 15 minutes) on the unstressed API to determine its approximate retention time.

-

Analysis of Stressed Samples: Inject the most degraded sample (often the acid or base hydrolysis sample) using the scouting gradient. This will reveal the retention times of the major degradation products.

-

Gradient Optimization: Adjust the gradient slope to improve the resolution between the parent peak and the nearest eluting degradant peaks.

-

If degradants are eluting too early, start with a lower initial percentage of Mobile Phase B.

-

If degradants are co-eluting with the main peak, flatten the gradient around the elution time of the API.

-

-

Peak Purity Assessment: Use the PDA detector software to assess the peak purity of the API peak in all stressed samples. A peak purity angle less than the purity threshold indicates the method is specific.

-

Method Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Section 4: Structural Elucidation of Degradation Products

Identifying the structure of significant degradation products is crucial for understanding the degradation pathways and assessing potential safety risks. High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is the definitive technique for this purpose.[26]

Methodology:

-

LC-MS Analysis: Analyze the stressed samples using an LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). This will provide accurate mass measurements of the parent drug and its degradants.

-

Molecular Formula Generation: Use the accurate mass data to generate possible elemental compositions for each degradation product.

-

Tandem MS (MS/MS): Fragment the ions of the degradation products to obtain structural information. By comparing the fragmentation pattern of a degradant to that of the parent drug, one can often pinpoint the site of modification (e.g., hydrolysis of the amide, addition of an oxygen atom).

-

Pathway Confirmation: The identified structures are then used to confirm or revise the predicted degradation pathways outlined in Section 1.

Conclusion

This guide provides a comprehensive, science-driven framework for assessing the stability and degradation profile of N-methyl-N,4-diphenylpiperazine-1-carboxamide. By integrating knowledge of its chemical structure with systematic experimental design, researchers can effectively predict and confirm its degradation pathways. The successful development and validation of a stability-indicating HPLC method is the ultimate goal of this process, providing a robust tool to ensure the quality, purity, and potency of the drug substance throughout its development lifecycle. A thorough understanding of a molecule's vulnerabilities is not a liability; it is a critical asset that enables the development of stable formulations, the definition of appropriate storage conditions, and ultimately, the delivery of a safe and effective therapeutic agent.

References

- Benchchem. (n.d.). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.

- Freeman, S. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.

- White Rose Research Online. (2021, January 8). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions.

- ACS Publications. (2020, December 30). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions | The Journal of Physical Chemistry A.

- ACS Publications. (2012, April 30). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates.

- ResearchGate. (2020, December 16). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions.

- Pharmaceutical Journal. (2010, October 9). Understanding the chemical basis of drug stability and degradation.

- ResearchGate. (n.d.). Degradation of piperazine by UV light in the presence of air. Conditions.

- PMC. (2020, December 30). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions.

- PubMed. (n.d.). Hydrolysis of ester- and amide-type drugs by the purified isoenzymes of nonspecific carboxylesterase from rat liver.

- MDPI. (2023, January 4). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives.

- JoVE. (2025, February 12). Video: Phase I Reactions: Hydrolytic Reactions.

- ResearchGate. (2023, June 14). Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO 2 Capture Process.

- ResearchGate. (n.d.). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates | Request PDF.

- ACS Publications. (2012, April 30). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates | Industrial & Engineering Chemistry Research.

- Pharmacy 180. (n.d.). Hydrolytic Reactions - Biotransformation of Drugs.

- ResearchGate. (2025, August 6). (PDF) Oxidative polymerization of diphenylamine: A mechanistic study.

- ScienceDirect. (n.d.). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review.

- ResearchGate. (2025, August 7). (PDF) Diphenylamine: An unusual antioxidant.

- Wikipedia. (n.d.). Diphenylamine.

- ACS Publications. (n.d.). Amide-Assisted Hydrolysis of β-Carboxamido-Substituted Phosphinic Acid Esters | The Journal of Organic Chemistry.

- ACS Publications. (n.d.). Oxidation of diphenylamine by hydroxyl radicals and excitation of the diphenylamino and hydroxyl adduct radicals | The Journal of Physical Chemistry.

- ResearchGate. (2025, August 7). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability | Request PDF.

- LCGC International. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- RSC Publishing. (2010, January 15). Analytical Methods.

- Journal of Drug Delivery and Therapeutics. (2018, March 15). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES.

- Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review.

- Google Patents. (n.d.). CN112730641A - Ion chromatography determination method of N-methylpiperazine.

- Isaac Scientific Publishing. (2019, January 29). The Stability Study of a Novel Phenylpiperazine Derivative.

- Benchchem. (n.d.). N-Methyl-N-phenylpiperidine-4-carboxamide | 1016747-51-5.

- Quest Journals. (n.d.). Development of Validated Stability-Indicating Assay Methods- Critical Review.

- JOCPR. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.

- Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2022, November 24). A Novel, Stability Indicating RP-HPLC Method for Determination of Tafamidis in Capsule Dosage Form.

- WHO. (2022, June). Draft proposal for inclusion in The International Pharmacopoeia.

- ResearchGate. (2025, December 21). A Stability Indicating HPLC Method for the Determination of Meloxicam in Bulk and Commercial Formulations.

- LookChem. (n.d.). N-METHYL PIPERAZINE.

- PubMed. (n.d.). The analysis and source of 1-diphenylmethyl-4-nitrosopiperazine in 1-diphenylmethyl-4-[(6-methyl-2-pyridyl) methyleneamino]piperazine: a case history.

- AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis.

- Loba Chemie. (2016, May 23). N-METHYLPIPERAZINE FOR SYNTHESIS MSDS | CAS 109-01-3 MSDS.

- MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.

- ChemScene. (n.d.). 4-[(methylamino)methyl]-n-phenylpiperidine-1-carboxamide hydrochloride.

- PubChem. (n.d.). N-methylpiperidine-4-carboxamide | C7H14N2O | CID 2760460.

- PubChem. (n.d.). N,N-diethyl-4-methylpiperazine-1-carboxamide;dihydrochloride.

- Google Patents. (n.d.). US3069331A - Separation of n-methyl piperazine from mixtures thereof with piperazine.

Sources

- 1. isaacpub.org [isaacpub.org]

- 2. jddtonline.info [jddtonline.info]

- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 4. pharmacy180.com [pharmacy180.com]

- 5. Hydrolysis of ester- and amide-type drugs by the purified isoenzymes of nonspecific carboxylesterase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Video: Phase I Reactions: Hydrolytic Reactions [jove.com]

- 7. researchgate.net [researchgate.net]

- 8. Diphenylamine - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions - White Rose Research Online [eprints.whiterose.ac.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. biomedres.us [biomedres.us]

- 21. researchgate.net [researchgate.net]

- 22. globalresearchonline.net [globalresearchonline.net]

- 23. researchgate.net [researchgate.net]

- 24. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]

- 25. chromatographyonline.com [chromatographyonline.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application of N-arylpiperazines in Alzheimer's Disease Research: A Technical Guide for Drug Discovery

Introduction: The Multifaceted Challenge of Alzheimer's Disease and the Promise of N-Arylpiperazines

Alzheimer's disease (AD) is a progressive neurodegenerative disorder that represents the most common cause of dementia globally.[1][2] Its complex pathophysiology is characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein, leading to synaptic dysfunction and neuronal death.[1][2] Current therapeutic strategies, primarily focused on single targets like cholinesterase inhibition, offer only symptomatic relief.[3][4] This has propelled the development of multi-target-directed ligands (MTDLs), single molecules designed to engage multiple pathological pathways simultaneously.[5][6]

The N-arylpiperazine scaffold has emerged as a "privileged structure" in central nervous system (CNS) drug discovery due to its synthetic tractability and ability to interact with a wide range of biological targets.[7][8] In the context of AD, N-arylpiperazine derivatives are being extensively investigated for their potential to concurrently modulate key components of the disease cascade, including cholinesterases, Aβ and tau aggregation, and neurotransmitter systems like the serotonergic and dopaminergic pathways that are dysregulated in AD.[9][10][11][12] This guide provides a comprehensive overview of the application of N-arylpiperazines in AD research, complete with detailed protocols for their synthesis, characterization, and evaluation in relevant in vitro and in vivo models.

Multi-Target Therapeutic Strategy of N-Arylpiperazines in Alzheimer's Disease

N-arylpiperazine-based compounds are designed to interact with multiple targets implicated in the progression of Alzheimer's disease. This multi-pronged approach aims to achieve a more significant therapeutic effect than single-target agents.

Caption: Multi-target engagement of N-arylpiperazines in AD.

Synthesis and Characterization of N-Arylpiperazine Derivatives

The synthesis of N-arylpiperazine derivatives is typically achieved through well-established chemical methodologies, allowing for the systematic modification of different parts of the molecule to optimize its multi-target activity.

General Synthetic Scheme

A common synthetic route involves the nucleophilic substitution reaction between an appropriate aniline and bis(2-chloroethyl)amine, followed by functionalization of the second nitrogen of the piperazine ring.[13][14]

Caption: Generalized synthetic workflow for N-arylpiperazines.

Protocol 1: Synthesis of a Representative N-Arylpiperazine Derivative

This protocol describes the synthesis of a hypothetical N-arylpiperazine derivative.

Materials:

-

Aryl amine (1.0 eq)

-

bis(2-chloroethyl)amine hydrochloride (1.1 eq)

-

Diethylene glycol monomethyl ether (diglyme)

-

Triethylamine (3.0 eq)

-

Acyl chloride or sulfonyl chloride (1.2 eq)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

To a solution of the aryl amine in diglyme, add bis(2-chloroethyl)amine hydrochloride.

-

Heat the reaction mixture to 150°C for 24-48 hours.[14]

-

Cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude 1-arylpiperazine intermediate by column chromatography.

-

Dissolve the purified 1-arylpiperazine in DCM and cool to 0°C.

-

Add triethylamine, followed by the dropwise addition of the acyl chloride or sulfonyl chloride.[13]

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction with saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the final N-arylpiperazine derivative by column chromatography.

Characterization

The synthesized compounds should be thoroughly characterized to confirm their structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to elucidate the chemical structure of the synthesized compounds.[4][15]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight of the final products.[16]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compounds, which should typically be >95% for biological testing.[13]

In Vitro Screening Cascade: Detailed Protocols

A systematic in vitro screening cascade is essential to characterize the multi-target profile of novel N-arylpiperazine derivatives.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.[9][17][18]

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compounds and reference inhibitor (e.g., Donepezil)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare stock solutions of test compounds and Donepezil in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound solution (at various concentrations), and 10 µL of AChE solution (1 U/mL).[9]

-

Incubate the plate at 25°C for 10 minutes.[9]

-

Add 10 µL of 10 mM DTNB to each well.

-

Initiate the reaction by adding 10 µL of 14 mM ATCI.[9]

-

Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.

-

The rate of reaction is determined from the slope of the absorbance versus time curve.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Amyloid-β (Aβ₁₋₄₂) Aggregation Inhibition Assay (Thioflavin T Assay)

This fluorescence-based assay monitors the formation of Aβ fibrils.[8][19][20]

Materials:

-

Aβ₁₋₄₂ peptide

-

Thioflavin T (ThT)

-

Phosphate buffer (20 mM, pH 8.0) containing 0.2 mM EDTA and 1 mM NaN₃[8]

-

Test compounds and reference inhibitor (e.g., Curcumin)

-

96-well black, clear-bottom microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare a stock solution of Aβ₁₋₄₂ by dissolving the peptide in a suitable solvent (e.g., hexafluoroisopropanol), followed by removal of the solvent and resuspension in buffer.

-

In a 96-well plate, mix the Aβ₁₋₄₂ solution (final concentration >1 µM) with the test compound at various concentrations.[8]

-

Add ThT to a final concentration of 20 µM.[8]

-

Incubate the plate at 37°C with continuous shaking.

-

Measure the fluorescence intensity at an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-485 nm at regular time intervals for up to 24 hours.[8][19]

-

Plot the fluorescence intensity against time to obtain aggregation curves.

-

Calculate the percentage of inhibition of Aβ aggregation at the plateau phase.

-

Determine the IC50 value for the inhibition of Aβ aggregation.

Protocol 4: Tau Aggregation Inhibition Assay (Thioflavin S Assay)

This assay is used to assess the ability of compounds to inhibit the aggregation of tau protein.[6][7][11]

Materials:

-

Recombinant tau protein (e.g., the K18 fragment)

-

Heparin (as an inducer of aggregation)

-

Thioflavin S (ThS)

-

Aggregation buffer (e.g., 10 mM HEPES, pH 7.5, 5 mM DTT, 0.1 mM EDTA)[7]

-

Test compounds

-

96-well black, clear-bottom microplate

-

Fluorometric microplate reader

Procedure:

-

In a 96-well plate, mix the tau protein solution (e.g., 6 µM) with the test compound at various concentrations in the aggregation buffer.[7]

-

Add ThS to a final concentration of 20 µM.[7]

-

Initiate aggregation by adding heparin (e.g., 30 µM).[7]

-

Incubate the plate at 37°C with shaking.

-

Monitor the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~510 nm over time.[7]

-

Calculate the percentage of inhibition of tau aggregation and determine the IC50 value.

Protocol 5: Serotonin and Dopamine Receptor Binding Assays

Radioligand binding assays are used to determine the affinity of N-arylpiperazine derivatives for specific serotonin (e.g., 5-HT₂ₐ) and dopamine (e.g., D₂) receptors.[10][21][22][23]

Materials:

-

Cell membranes expressing the target receptor (e.g., from CHO-K1 cells stably transfected with human 5-HT₂ₐ or D₂ receptors)[10][23]

-

Radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ, [³H]spiperone for D₂)[21][23]

-

Non-specific binding ligand (e.g., methysergide for 5-HT₂ₐ, butaclamol for D₂)[22][23]

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)[23]

-

Test compounds

-

96-well filter plates (e.g., GF/B)

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and the test compound at various concentrations.

-

For the determination of non-specific binding, add a high concentration of the non-specific binding ligand instead of the test compound.

-

Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 30-120 minutes).[23]

-

Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the Ki value (inhibitory constant) for the test compound using the Cheng-Prusoff equation.[24]

Protocol 6: Neuroprotection Assay in SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model to assess the neuroprotective effects of compounds against various neurotoxic insults, such as Aβ-induced toxicity.[25][26][27]

Materials:

-

SH-SY5Y cells

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS)

-

Aβ₁₋₄₂ oligomers (as the neurotoxic agent)

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to adhere for 24 hours.[26]

-

Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).

-

Expose the cells to Aβ₁₋₄₂ oligomers (e.g., 10 µM) for 24 hours.[26]

-

After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.[26]

-

Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells).

In Vivo Efficacy Evaluation: Detailed Protocols

Promising compounds from in vitro screening should be advanced to in vivo models to assess their efficacy in a more complex biological system.

Protocol 7: Scopolamine-Induced Amnesia Model in Mice

This model is used to evaluate the potential of compounds to reverse cholinergic deficit-induced memory impairment.[28][29][30][31]

Materials:

-

Adult mice (e.g., C57BL/6)

-

Scopolamine hydrobromide

-

Test compound

-

Behavioral testing apparatus (e.g., Morris water maze, passive avoidance box)

Procedure:

-

Administer the test compound to the mice at a predetermined dose and route (e.g., intraperitoneal, oral).

-

After a specific pre-treatment time (e.g., 30-60 minutes), administer scopolamine (e.g., 0.4-1 mg/kg, i.p.) to induce amnesia.[28][30]

-

After a further 30 minutes, subject the mice to behavioral tests to assess learning and memory.

-

Compare the performance of the compound-treated group with the scopolamine-treated control group and a vehicle-treated control group.

Protocol 8: 5xFAD Transgenic Mouse Model of Alzheimer's Disease

The 5xFAD mouse model exhibits rapid and robust amyloid pathology and cognitive deficits, making it a valuable tool for evaluating potential AD therapeutics.[1][5][33][34]

Materials:

-

5xFAD transgenic mice and wild-type littermates

-

Test compound

-

Behavioral testing apparatus (e.g., Y-maze, novel object recognition test)

Procedure:

-

Treat 5xFAD mice with the test compound over a chronic period (e.g., several weeks or months), starting at an age when pathology begins to develop (e.g., 3-6 months).

-

Conduct behavioral tests to assess cognitive function:

-

At the end of the treatment period, collect brain tissue for biochemical and histopathological analysis.

-

Biochemical Analysis: Measure Aβ plaque load, levels of soluble and insoluble Aβ species, and markers of neuroinflammation using techniques like ELISA and Western blotting.[5]

-

Histopathology: Perform immunohistochemical staining for Aβ plaques and activated microglia and astrocytes.

-

Data Analysis and Interpretation

The data generated from the in vitro and in vivo assays should be statistically analyzed to determine the significance of the findings.

| Assay | Key Parameters | Representative Data (Hypothetical Compound) |

| AChE Inhibition | IC₅₀ (µM) | 1.5 |

| Aβ Aggregation Inhibition | IC₅₀ (µM) | 5.2 |

| Tau Aggregation Inhibition | IC₅₀ (µM) | 8.9 |

| 5-HT₂ₐ Receptor Binding | Kᵢ (nM) | 25 |

| D₂ Receptor Binding | Kᵢ (nM) | 50 |

| Neuroprotection (vs. Aβ) | EC₅₀ (µM) | 2.8 |

Table 1: Summary of In Vitro Data for a Hypothetical N-Arylpiperazine Compound.

Conclusion

The N-arylpiperazine scaffold represents a highly versatile platform for the development of multi-target-directed ligands for the treatment of Alzheimer's disease. The protocols outlined in this guide provide a comprehensive framework for the synthesis, characterization, and evaluation of novel N-arylpiperazine derivatives. By systematically applying these methodologies, researchers can effectively identify and optimize lead compounds with the potential to address the multifaceted nature of this devastating neurodegenerative disorder.

References

- Chakraborty, S., et al. (2017). Scopolamine-induced amnesia model: A possible anticholinergic mechanism with reversibility with statins and nootropic agents. National Journal of Physiology, Pharmacy and Pharmacology, 7(10), 1015-1020.

-

Bio-protocol. (2022). Acetylcholinesterase Inhibition Assay. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Cutting Edge Models for Alzheimer's Disease Research - 5xFAD Mouse Model. Retrieved from [Link]

- Avila, J., et al. (2015). In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein. Journal of Visualized Experiments, (95), e52431.

-

Creative Biolabs. (2018). Scopolamine induced Rodent Amnesia Model. Retrieved from [Link]

-

Reaction Biology. (n.d.). 5-HT2B Biochemical Binding Assay Service. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). 5xFAD Mouse Model for Alzheimer's Disease Studies. Retrieved from [Link]

-

Scribd. (n.d.). Ellman Esterase Assay Protocol. Retrieved from [Link]

- Di Miceli, M., et al. (2023). Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP. International Journal of Molecular Sciences, 24(18), 14373.

- Lee, J. S., et al. (2016). Gongjin-Dan Enhances Hippocampal Memory in a Mouse Model of Scopolamine-Induced Amnesia. PLOS ONE, 11(8), e0159823.

- Manjunath, B. S., & T.M., S. (2018). Effect of Rosuvastatin on learning and memory in scopolamine induced amnesia in Mice. International Journal of Basic & Clinical Pharmacology, 7(5), 896-900.

-

Scantox. (2022). 5xFAD Transgenic Mouse Model Facilitates AD Breakthrough. Retrieved from [Link]

- Oblak, A. L., et al. (2021). Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications. Frontiers in Aging Neuroscience, 13, 713728.

- Bukvic, M., et al. (2015). Synthesis and Characterization of a Series of 1-Aryl-4-[aryldiazenyl]-piperazines. Part I. Isomers of N-(2,3-Dimethylphenyl). Molecules, 20(11), 19865-19884.

- van de Witte, S. V., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical Biochemistry, 283(2), 245-251.

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

DB-ALM. (2019). Cell culture protocol for the SH-SY5Y neuroblastoma cell line. Retrieved from [Link]

- Kim, T. K., et al. (2023). Effect Sizes of Cognitive and Locomotive Behavior Tests in the 5XFAD-J Mouse Model of Alzheimer’s Disease. International Journal of Molecular Sciences, 24(20), 15065.

- Kumar, D., et al. (2020). Design, synthesis, and biological evaluation of N-arylpiperazine derivatives as interferon inducers. ACS Omega, 5(42), 27508-27517.

-

protocols.io. (2025). Amyloid beta (M1-42) Aggregation Monitored by Thioflavin-T (ThT) Fluorescence in a Plate Reader. Retrieved from [Link]

- D'Souza, P., et al. (2023). In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. Frontiers in Pharmacology, 14, 1149454.

- S., S., et al. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(02), 089-093.

-

ResearchGate. (n.d.). Thioflavin S (ThS) fluorescence assay for compounds that inhibit aggregation of tau into PHFs (upper part), and compounds that disaggregate preformed PHFs (lower part). Retrieved from [Link]

-

Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

-

protocols.io. (2024). Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader. Retrieved from [Link]

-

University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Retrieved from [Link]

-

Alzforum. (n.d.). Thioflavin-S staining protocol. Retrieved from [Link]

-

protocols.io. (n.d.). Amyloid beta (M1-42) Aggregation Monitored by Thioflavin-T (ThT) Fluorescence in a Plate Reader. Retrieved from [Link]

- Google Patents. (2008). US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation.

- da Silva, C. H. T. P., et al. (2022).

- Google Patents. (n.d.). RU2315762C2 - Method for synthesis of chiral n-arylpiperazines.

-

Medscape. (2024). Alzheimer Disease Medication. Retrieved from [Link]

- Slaninova, J., et al. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Molecules, 21(6), 734.

-

WebMD. (2024). Cholinesterase Inhibitors for Alzheimer's Disease. Retrieved from [Link]

-

I.A.S.R. (n.d.). ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. Retrieved from [Link]

-

bioRxiv. (2025). Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor. Retrieved from [Link]

-

ResearchGate. (2025). A General and Convenient Synthesis of N-Aryl Piperazines. Retrieved from [Link]

-

University of Cambridge. (n.d.). Thioflavin T spectroscopic assay. Retrieved from [Link]

- Li, Y., et al. (2014). Neuroprotective Effects of Geniposide in SH-SY5Y Cells and Primary Hippocampal Neurons Exposed to Aβ42. Neural Plasticity, 2014, 698295.

-

ResearchGate. (n.d.). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Table 3, Detailed protocol for the D2 binding secondary assay. Retrieved from [Link]

- Glisic, S., et al. (2015). Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor. Current Pharmaceutical Design, 21(27), 3918-3925.

-

University of Belgrade. (n.d.). Interaction of Arylpiperazines with the Dopamine Receptor D2 Binding Site. Retrieved from [Link]

- Bautista-Aguilera, Ó. M., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(11), 3163.

Sources

- 1. neuros.creative-biolabs.com [neuros.creative-biolabs.com]

- 2. scribd.com [scribd.com]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. criver.com [criver.com]

- 6. alzforum.org [alzforum.org]

- 7. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]

- 9. bio-protocol.org [bio-protocol.org]

- 10. reactionbiology.com [reactionbiology.com]

- 11. researchgate.net [researchgate.net]

- 12. protocols.io [protocols.io]